Ethyl 1-((3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine-4-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of benzofuran derivatives, which are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Strategies for the synthesis of 2,3-dihydrobenzofurans have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydrobenzofuran ring, which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially be related to the reactions of benzofuran derivatives. For example, benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Future Directions
Benzofuran and its derivatives, which are part of the structure of this compound, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests potential future directions in the development of new therapeutic agents using this compound.
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
ethyl 1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6S/c1-4-26-20(23)16-9-11-22(12-10-16)29(24,25)14-6-13-27-18-8-5-7-17-15-21(2,3)28-19(17)18/h5,7-8,16H,4,6,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPQZOFCPEGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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